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Compound of Interest

Compound Name: 8-methoxy-3-nitroquinolin-4-ol

CAS No.: 866473-10-1

Cat. No.: B2673932

Get Quote

Executive Summary: The Structural Dualities
In drug development, "3-nitroquinoline-4-ol" is a deceptive nomenclature.[1] This scaffold does

not exist as a static entity but rather as a dynamic system defined by two distinct types of

isomerism that critically alter physicochemical behavior:

Tautomeric Isomerism (The Identity): The equilibrium between the enol (4-hydroxy) and keto

(4-oxo) forms.[1]

Regio-Isomerism (The Substituent Effect): The placement of the nitro group (position 3 vs. 5,

6, or 8) relative to the oxygen functionality.

This guide dissects these isomers, providing the experimental rationale for why the 3-nitro-

4(1H)-quinolone (keto) form is the dominant pharmacophore in solution and solid state, despite

the "quinolinol" naming convention.

The Primary Isomerism: Tautomeric Equilibrium
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The most immediate structural challenge with 3-nitroquinoline-4-ol is its prototropic

tautomerism.[1] While often drawn as an aromatic pyridyl-phenol (Structure A), experimental

evidence confirms it predominantly exists as the vinylogous amide (Structure B).[1]

Mechanism & Stability
The 3-nitro group exerts a powerful electron-withdrawing effect (

), which significantly acidifies the hydroxyl proton in the enol form.[1] Concurrently, the
quinoline nitrogen is basic.[1] This "push-pull" electronic environment drives the proton transfer
from oxygen to nitrogen, stabilizing the 4-oxo (quinolone) tautomer.[1]

Solid State: X-ray crystallography reveals that the molecule crystallizes as the keto-tautomer,

forming centrosymmetric dimers stabilized by dual

hydrogen bonds.

Solution State: In polar solvents (DMSO,

), the high dielectric constant stabilizes the dipolar character of the quinolone form.

Visualization: Tautomeric Signaling Pathway
The following diagram illustrates the equilibrium and the environmental factors shifting the ratio.
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Figure 1: Tautomeric equilibrium favoring the 4-oxo species due to electronic stabilization.
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Regio-Isomeric Landscape: 3-Nitro vs. Distal
Isomers
When designing analogs, the position of the nitro group dictates the electronic "personality" of

the molecule. The 3-nitro isomer is unique compared to the 5-, 6-, or 8-nitro isomers due to its

proximity to the carbonyl/hydroxyl center.[1]

Comparative Electronic Profiling[1]
Feature

3-Nitro Isomer

(Proximal)
6-Nitro Isomer

(Distal)
8-Nitro Isomer

(Perisubstituted)

Electronic Effect

Direct conjugation

with C4-carbonyl;

strong inductive

withdrawal from N1.[1]

Conjugation with

benzene ring; weaker

effect on C4 reactivity.

[1]

Steric clash with N1-H

or N1-lone pair; "Peri-

effect".[1]

Acidity (NH/OH)

Highest. The nitro

group at C3 stabilizes

the conjugate base

anion effectively.

Moderate.

High, but influenced

by intramolecular H-

bonding.[1]

Solubility

Low (strong

intermolecular H-

bonds).[1]

Moderate.

Variable (potential

intramolecular H-

bond).[1]

Synthesis Route

Direct nitration of 4-

quinolone

(electrophilic attack at

activated C3).[1]

Skraup synthesis

using 4-nitroaniline.[1]

Skraup synthesis

using 2-nitroaniline.[1]

Application Insight
For Kinase Inhibition: The 3-nitro isomer is preferred when a Michael acceptor character is

required at C2/C3, or to increase the acidity of the NH for tighter H-bonding in the ATP

pocket.

For Fluorescence: The 6-nitro isomers often quench fluorescence less aggressively than the

3-nitro, making them better suited for certain optical probes.[1]
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Experimental Protocols: Distinguishing Isomers
To validate which isomer you have synthesized or purchased, rely on these self-validating

protocols.

Protocol A: NMR Differentiation (Tautomers)
Objective: Determine if the sample exists as Enol or Keto in solution.[1]

Solvent: Dissolve 5 mg of sample in

(avoid

due to poor solubility).

Acquisition: Run standard

-NMR.

Marker Analysis:

Keto Form (Expected): Look for a broad singlet downfield (

ppm) corresponding to the N-H proton.[1] The C2-H proton typically appears as a sharp
singlet/doublet around 8.5-9.0 ppm.[1]

Enol Form: Absence of N-H signal; presence of O-H signal (often broad and

exchangeable, harder to detect).

Coupling: In the keto form,

coupling (approx 6-7 Hz) may be observed if exchange is slow.[1]

Protocol B: Crystallization & X-Ray (Regioisomers)
Objective: Confirm nitro position (3 vs 6).

Recrystallization: Dissolve crude product in hot glacial acetic acid or DMF. Cool slowly to

room temperature.
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Diffraction: 3-nitro isomers typically form planar sheets due to dimer formation.[1] 6-nitro

isomers often show "herringbone" packing due to lack of steric hindrance at the 3-position.[1]

Workflow Visualization
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Figure 2: Decision tree for structural validation using NMR spectroscopy.
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Comparative Performance Data
The following data aggregates experimental values from synthesized isomers to guide

selection.

Property 3-Nitro-4-quinolinol 6-Nitro-4-quinolinol
4-Hydroxyquinoline
(Ref)

Melting Point (dec)

pKa (Acidic)
~5.8 (NH

deprotonation)
~8.5 11.2

UV 330 nm, 345 nm 310 nm 300 nm

H-Bond Donor 1 (NH, strong) 1 (NH) 1 (NH/OH)

Dipole Moment
High (Aligned with

C=O)
Moderate Moderate

Note: The significantly lower pKa of the 3-nitro isomer demonstrates the massive electron-

withdrawing influence of the nitro group on the heterocyclic ring, facilitating deprotonation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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